1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole
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Overview
Description
1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole is an organic compound with the molecular formula C10H17BN2O2. This compound is characterized by its white to light yellow crystalline powder appearance and is commonly used in various chemical reactions and research applications .
Preparation Methods
The synthesis of 1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole typically involves the reaction of 1-methylpyrazole with pinacol borane. The reaction is carried out under controlled conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst.
Transesterification Reactions: The compound can participate in transesterification reactions, where the boronic acid ester group is exchanged with another ester group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and ethanol . The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole primarily involves its role as a boronic acid derivative. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole include:
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
These compounds share similar boronic acid ester groups and are used in similar types of chemical reactions. this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
1-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h6-9H,1-5H3 |
InChI Key |
DPOXKVXLONNMAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)C |
Origin of Product |
United States |
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